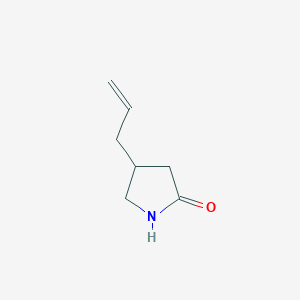
2-Pyrrolidinone, 4-(2-propenyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 4-(2-propenyl)-(9CI) is a chemical compound with a molecular structure that includes a pyrrolidinone ring substituted with a 2-propenyl group at the 4-position. This compound is part of the pyrrolidinone family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 4-(2-propenyl)-(9CI) typically involves the alkylation of 2-pyrrolidinone with an allyl halide under basic conditions. The reaction can be carried out using potassium carbonate as a base in a solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Pyrrolidinone, 4-(2-propenyl)-(9CI) may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidinone, 4-(2-propenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of saturated pyrrolidinone derivatives.
Substitution: Formation of substituted pyrrolidinone derivatives.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 4-(2-propenyl)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 4-(2-propenyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Pyrrolidinone, 1-methyl-
- 2-Pyrrolidinone, 1-ethenyl-
Uniqueness
2-Pyrrolidinone, 4-(2-propenyl)-(9CI) is unique due to the presence of the 2-propenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrrolidinone derivatives. This structural feature allows for specific interactions and applications that are not possible with other similar compounds.
Actividad Biológica
2-Pyrrolidinone, 4-(2-propenyl)-(9CI), also known as 4-(2-propenyl)-2-pyrrolidinone, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 4-(2-propenyl)-2-pyrrolidinone
- Molecular Formula : C₅H₉NO
- Molecular Weight : 99.13 g/mol
- CAS Number : 616-45-5
The biological activity of 2-Pyrrolidinone, 4-(2-propenyl)-(9CI) is primarily attributed to its structural similarity to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. Research indicates that this compound may influence GABAergic signaling pathways, potentially affecting neurotransmission and neuronal excitability .
Pharmacological Effects
- Neuroprotective Effects : Studies suggest that derivatives of pyrrolidinones can exhibit neuroprotective properties by modulating GABA receptors, which may be beneficial in conditions like epilepsy and neurodegenerative diseases.
- Antioxidant Activity : Some studies have demonstrated that compounds similar to 2-Pyrrolidinone possess antioxidant properties, helping to mitigate oxidative stress in cellular environments .
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines, which could be relevant in treating inflammatory disorders.
Case Studies and Experimental Data
A significant study highlighted the role of 2-Pyrrolidinone in cerebrospinal fluid (CSF), where it was identified as a major constituent of GABA, accounting for approximately 54% of total GABA content. This finding underscores its relevance in neurological contexts .
Toxicological Considerations
While the compound exhibits promising biological activities, it is essential to consider its safety profile. Preliminary assessments indicate low toxicity; however, further studies are necessary to evaluate long-term effects and potential side effects associated with its use.
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
4-prop-2-enylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-2-3-6-4-7(9)8-5-6/h2,6H,1,3-5H2,(H,8,9) |
Clave InChI |
ZYSCVSMTKOHEMN-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1CC(=O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















